Difluorophosphine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13873-52-4 |
|---|---|
Molecular Formula |
F2P F2HP |
Molecular Weight |
69.9785 g/mol |
IUPAC Name |
difluorophosphane |
InChI |
InChI=1S/F2HP/c1-3-2/h3H |
InChI Key |
VVRKSAMWBNJDTH-UHFFFAOYSA-N |
SMILES |
FPF |
Canonical SMILES |
FPF |
Other CAS No. |
14984-74-8 |
Origin of Product |
United States |
Synthetic Methodologies for Difluorophosphine and Its Derivatives
Direct Synthesis Routes of Difluorophosphine (PF₂H)
This compound (PF₂H), a key precursor in this compound chemistry, can be synthesized through several routes. A general method involves the controlled reaction of phosphine (B1218219) (PH₃) with fluorine gas (F₂). nih.gov However, due to the high reactivity and toxicity of the reactants and product, this method requires careful handling and specialized equipment. nih.gov
A more common and higher-yield laboratory synthesis involves the reduction of iodothis compound (PF₂I). An improved method utilizes the reaction of PF₂I with phosphine (PH₃) in the presence of mercury (Hg). nih.gov This reaction proceeds as follows:
2PF₂I + 2Hg + PH₃ → 2PF₂H + Hg₂I₂ + [PH]
This method significantly increases the yield of this compound to approximately 90%, based on the initial amount of PF₂I, compared to an earlier method that used hydrogen iodide (HI) as the reducing agent, which afforded a 55% yield. nih.gov The desired product, PF₂H, is recovered by fractional condensation. nih.gov
Synthesis of Halogen-Substituted this compound Species (PF₂X, X=Cl, Br, I)
Halogen-substituted difluorophosphines (PF₂X) are crucial reagents for the synthesis of more complex this compound derivatives.
Chlorothis compound (PF₂Cl): This compound can be prepared via the reaction of (dimethylamino)this compound ((CH₃)₂NPF₂) with anhydrous hydrogen chloride (HCl). epa.gov An alternative, improved synthesis involves a scrambling reaction between diethylaminothis compound (Et₂NPF₂) and phosphorus trichloride (B1173362) (PCl₃). americanelements.com
Bromothis compound (PF₂Br): Similar to the chloro-analogue, PF₂Br can be synthesized by reacting (dimethylamino)this compound with anhydrous hydrogen bromide (HBr). nih.govwikipedia.org An improved preparation also utilizes a scrambling reaction, this time between Et₂NPF₂ and phosphorus tribromide (PBr₃). americanelements.com
Iodothis compound (PF₂I): PF₂I is a versatile intermediate in fluorophosphine chemistry. wikipedia.orgnih.gov It is commonly prepared by the fluorination of tetraiododiphosphine (P₂I₄) using various fluorinating agents, such as antimony(III) fluoride (B91410) (SbF₃), silver(I) fluoride (AgF), zinc fluoride (ZnF₂), or lead(II) fluoride (PbF₂). wikipedia.org
Organothis compound Synthesis Approaches
The introduction of organic moieties to the difluorophosphino group opens up a vast area of organophosphorus chemistry, particularly in ligand design.
Preparation of Alkyl- and Aryl-Difluorophosphines
Routes to alkyldifluorophosphines typically involve fluorine exchange reactions starting from the corresponding alkyldichlorophosphines (R-PCl₂). Reagents such as antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂) are effective for this transformation. nih.govnih.gov
Aryldifluorophosphines can be synthesized by reacting an appropriate aryllithium reagent with chlorothis compound (PF₂Cl). nih.govwikipedia.org This method is broadly applicable to aromatic systems that can be selectively lithiated. wikipedia.org Another approach is the chlorine-fluorine exchange from aryldichlorophosphines using sodium fluoride (NaF) in a solvent like acetonitrile, sometimes with a crown ether to enhance reactivity. fishersci.no
Synthesis of Unsaturated Organothis compound Derivatives
Unsaturated groups can be attached to the PF₂ moiety. For example, allylthis compound (F₂PCH₂CH=CH₂) has been synthesized, serving as a ligand capable of chelate ring formation. wikipedia.org
Another key example is prop-1-ynylthis compound , which represents the first alkynylfluorophosphine. It is prepared through a metathetic reaction between lithium propynide (LiC≡CCH₃) and bromothis compound (PF₂Br). nih.gov
Methodologies for Chelating Bidentate this compound Ligands
Chelating ligands containing two PF₂ groups are of significant interest in coordination chemistry. A primary example is bis(difluorophosphino)methane (F₂PCH₂PF₂). Its synthesis is achieved through the photolytic decomposition of difluorophosphinoiodomethane (PF₂CH₂I) in the presence of mercury. wikipedia.org The intermediate, PF₂CH₂I, can be prepared in 50% yield from the reaction of iodomethylmercury(II) iodide with iodothis compound. wikipedia.org
Synthesis of Heteroatom-Functionalized Difluorophosphines
Difluorophosphines can be functionalized with various heteroatoms, leading to a wide range of chemical properties and reactivities.
Nitrogen-Functionalized:
Aminothis compound (H₂NPF₂) is prepared by the gas-phase reaction of ammonia (B1221849) with bromothis compound. nih.gov
Bis(difluorophosphino)amine ((F₂P)₂NH) and Tris(difluorophosphino)amine ((F₂P)₃N) are synthesized via the gas-phase reaction of ammonia and trimethylamine (B31210) with chlorothis compound. egle.state.mi.us
Bis(difluorophosphino)carbodiimide (F₂P-N=C=N-PF₂) is formed from the reaction of bromothis compound with silver cyanamide. jkenterprises.com.pk
Cyanothis compound (PF₂CN) can be prepared by a metathesis reaction between iodothis compound (PF₂I) and cuprous cyanide (CuCN). wikipedia.orgnih.gov
Oxygen and Sulfur-Functionalized:
μ-Oxo-bis(this compound) (F₂POPF₂) is synthesized by reacting PF₂I with cuprous oxide (Cu₂O). wikipedia.org A superior method involves the reaction of bromothis compound with bis(tributyltin) sulfide's oxygen analog, [(n-Bu)₃Sn]₂O. wikipedia.org
μ-Sulfa-bis(this compound) (F₂PSPF₂) is prepared in 75% yield from the reaction of F₂PBr with bis(tributyltin) sulfide (B99878) ([(C₄H₉)₃Sn]₂S). wikipedia.org
Phosphorus-Functionalized:
Phosphinothis compound (H₂PPF₂) is made by heating phosphine (PH₃) and iodothis compound (PF₂I). wikipedia.org
Routes to Aminodifluorophosphines (e.g., Alkylaminobis(this compound))
Aminodifluorophosphines represent a significant class of this compound derivatives, with synthetic routes tailored to the nature of the amine precursor.
A direct method for preparing the parent aminothis compound (H₂NPF₂) involves the gas-phase reaction of ammonia with bromothis compound. rsc.org This reaction provides a foundational route to the simplest aminothis compound, which can be characterized by spectroscopic methods and its reaction with hydrogen bromide. rsc.org
For substituted aminodifluorophosphines, a common strategy is the reaction of difluorotrichloromethylphosphine (CCl₃PF₂) with secondary amines. This reaction has been successfully employed with diethylamine, piperidine, and pyrrolidine, yielding the corresponding N-substituted aminodifluorophosphines and chloroform (B151607). rsc.orgresearchgate.net An alternative approach for synthesizing pyrrolidine-N-difluorophosphine involves the fluorination of the corresponding dichloro-compound using antimony trifluoride. rsc.orgresearchgate.net
Alkylaminobis(difluorophosphines), such as CH₃N(PF₂)₂, are notable for their ability to act as bidentate ligands, stabilizing low oxidation states of metals in binuclear complexes. natlib.govt.nzacs.orgunito.it The synthesis of these ligands allows for the creation of novel metal-metal bonded systems. natlib.govt.nzacs.orgunito.it For instance, methylaminothis compound (CH₃NHPF₂) can be synthesized through the primary aminolysis of difluorotrichloromethylphosphine or by an equilibration reaction between methylamine (B109427) and methylaminobisthis compound. researchgate.net
The coordination chemistry of these ligands has been explored, with secondary amines reacting with difluorotrichloromethylphosphine–molybdenum carbonyl complexes to produce dialkylaminothis compound–molybdenum carbonyl complexes. researchgate.net Spectroscopic evidence confirms that coordination occurs through the phosphorus atom rather than the nitrogen atom. researchgate.net
| Precursor 1 | Precursor 2 | Product | Reference |
| Ammonia | Bromothis compound | Aminothis compound (H₂NPF₂) | rsc.org |
| Difluorotrichloromethylphosphine | Diethylamine | Diethylamino-N-difluorophosphine | rsc.orgresearchgate.net |
| Difluorotrichloromethylphosphine | Piperidine | Piperidine-N-difluorophosphine | rsc.orgresearchgate.net |
| Difluorotrichloromethylphosphine | Pyrrolidine | Pyrrolidine-N-difluorophosphine | rsc.orgresearchgate.net |
| Dichloro(pyrrolidino)phosphine | Antimony trifluoride | Pyrrolidine-N-difluorophosphine | rsc.org |
| Difluorotrichloromethylphosphine | Methylamine | Methylaminothis compound | researchgate.net |
| Methylamine | Methylaminobis(this compound) | Methylaminothis compound | researchgate.net |
Preparation of this compound Oxide, Sulfide, and Selenide (B1212193) Analogues
The synthesis of this compound chalcogenide analogues (oxide, sulfide, and selenide) involves specific reagents to introduce the respective chalcogen atom.
This compound Oxide (F₂HPO) can be prepared through a novel method involving the hydrolysis of phosphorus tribromide (PBr₃) to produce phosphorous acid (H₃PO₃) in situ, followed by fluorination with zinc fluoride (ZnF₂). acs.org This reaction has been shown to produce F₂HPO in good yields. acs.org A deuterated analogue, F₂DPO, can be synthesized by substituting water with deuterium (B1214612) oxide. acs.org Another approach involves the peroxide-initiated hydrophosphinylation of gem-difluoroalkenes, which leads to the formation of α,α-difluorophosphine oxides. nih.gov This method is advantageous as it utilizes readily available reagents and can be performed in environmentally friendly solvents. nih.gov
This compound Sulfide derivatives can be synthesized through various routes. One method involves the reaction of bromothis compound (F₂PBr) with tributyltin sulfide, which yields μ-sulfa-bis(this compound) (F₂PSPF₂). umich.edu Thiophosphoryl fluoride (PSF₃) can be prepared by fluorinating thiophosphoryl chloride (PSCl₃) with sodium fluoride in acetonitrile. wikipedia.org High-pressure reactions of phosphorus trifluoride with hydrogen sulfide or elemental sulfur also yield PSF₃. wikipedia.org
This compound Selenide analogues are also accessible. Bis(difluorophosphino) selenide has been prepared through exchange reactions of PBrF₂. molaid.com The reaction of (CF₃)₂PI with silver(I) selenide (Ag₂Se) can produce di[bis(trifluoromethyl)phosphino] selenide. acs.org The molecular structure of this compound selenide has been determined using gas-phase electron diffraction and NMR spectroscopy. researchgate.net
| Product | Synthetic Method | Precursors | Reference |
| This compound Oxide | In situ generation and fluorination | PBr₃, H₂O, ZnF₂ | acs.org |
| α,α-Difluorophosphine Oxides | Peroxide-initiated hydrophosphinylation | gem-Difluoroalkene, Phosphine oxide, Di-tert-butyl peroxide | nih.gov |
| μ-Sulfa-bis(this compound) | Reaction with tributyltin sulfide | F₂PBr, [(C₄H₉)₃Sn]₂S | umich.edu |
| Thiophosphoryl Fluoride | Fluorination | PSCl₃, NaF | wikipedia.org |
| Di[bis(trifluoromethyl)phosphino] selenide | Reaction with silver selenide | (CF₃)₂PI, Ag₂Se | acs.org |
Synthesis of Borane-Difluorophosphine Derivatives
The synthesis of borane (B79455) adducts of difluorophosphines has been explored, leading to novel compounds with interesting structural features.
This compound derivatives of tetraborane(8), with the general formula B₄H₈·PF₂X (where X can be various substituents), have been synthesized. acs.org These compounds are typically prepared by the displacement of carbon monoxide from B₄H₈CO by the corresponding this compound ligand. acs.org Multinuclear NMR studies have been crucial in characterizing these derivatives, revealing the existence of geometrical and rotational isomers. acs.org
More recently, B-(trifluoromethyl)phenyl phosphine-borane derivatives have been synthesized as part of research into novel progesterone (B1679170) receptor antagonists. mdpi.com The synthesis involves the reaction of corresponding phosphines with 3- or 4-(trifluoromethyl)phenyl boronic acid under reductive conditions. mdpi.com This approach highlights the potential for creating a diverse library of phosphine-borane compounds for biological applications. mdpi.com The synthesis of amine borane adducts, in general, involves the exothermic reaction of an amine with a borane complex, leading to the formation of a stable B-N bond. nih.gov
| Product Family | Synthetic Approach | Key Reactants | Reference |
| This compound derivatives of tetraborane(8) | Ligand displacement | B₄H₈CO, PF₂X | acs.org |
| B-(Trifluoromethyl)phenyl phosphine-borane derivatives | Reductive P-B bond formation | Phosphines, (Trifluoromethyl)phenyl boronic acid | mdpi.com |
| Amine borane adducts | Lewis acid-base reaction | Amine, Borane complex | nih.gov |
Advanced Synthetic Strategies and Novel Approaches
The field of organofluorine chemistry, including the synthesis of difluorophosphines, is continually evolving with the development of advanced synthetic strategies. These modern approaches often focus on improving efficiency, selectivity, and functional group tolerance.
Contemporary strategies in organofluorine chemistry often involve late-stage fluorination, which allows for the introduction of fluorine atoms into complex molecules at a later point in the synthetic sequence. cas.cn This is particularly valuable for the preparation of novel pharmaceuticals and agrochemicals. cas.cn While not specific to difluorophosphines, these principles can be applied to develop more sophisticated routes to these compounds.
The development of new reagents and catalysts is a cornerstone of modern synthetic chemistry. cas.cn For instance, the use of electrophilic fluorinating reagents has transformed the synthesis of many organofluorine compounds. cas.cn Similarly, advancements in catalysis, including photoredox catalysis, have enabled previously challenging transformations. cas.cn
In the context of difluorophosphines, novel approaches could include:
Catalytic C-H/P-H functionalization: Directly converting C-H or P-H bonds to P-F bonds would be a highly atom-economical approach.
Flow chemistry: The use of microreactors could offer better control over highly exothermic or hazardous reactions involved in the synthesis of fluorinated phosphorus compounds.
Mechanochemistry: Solid-state synthesis methods can sometimes offer advantages in terms of solvent reduction and unique reactivity. nih.gov
These advanced strategies, while still emerging in the specific context of this compound synthesis, hold significant promise for the future development of more efficient, safer, and environmentally benign methods for preparing these valuable compounds.
Reactivity and Mechanistic Investigations of Difluorophosphine Chemistry
Nucleophilic Reaction Pathways Involving the Phosphorus Center
The phosphorus atom in difluorophosphines is susceptible to nucleophilic attack, leading to a variety of substitution products. The mechanisms of these reactions are influenced by the nature of the nucleophile and the substituents on the phosphorus atom.
Amine Substitution Reaction Mechanisms of Substituted Difluorophosphines
The reaction of substituted difluorophosphines with amines, such as ammonia (B1221849) or dimethylamine (B145610), proceeds through a nucleophilic substitution pathway. atamanchemicals.comnih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic phosphorus center of the difluorophosphine. This attack leads to the formation of a pentacoordinate intermediate. Subsequently, a fluoride (B91410) ion is eliminated, resulting in the formation of an aminothis compound. The reaction with dimethylamine is a notable example, leading to the formation of compounds like tetrakis(dimethylamino)titanium (B1230069). wikipedia.orgfishersci.ca
Reactions of this compound with Alcohols
Difluorophosphines react with alcohols, such as methanol (B129727) and ethanol, in a similar fashion to their reactions with amines. wikipedia.orgwikipedia.orgfishersci.atnih.govnih.govnih.govebi.ac.uk The oxygen atom of the alcohol acts as the nucleophile, attacking the phosphorus center. This process results in the substitution of a fluorine atom with an alkoxy group, forming an alkoxythis compound. The reaction proceeds via a similar pentacoordinate intermediate as seen in amine substitutions.
Oxidative-Fluorination Reactions of this compound and its Precursors
Oxidative-fluorination reactions involve the increase of the oxidation state of the phosphorus atom and the addition of fluorine atoms. A common precursor for some this compound compounds is phosphorus trifluoride (PF₃). wikipedia.orgeasychem.orgfishersci.comnih.govuni.lu Reagents like sulfur tetrafluoride (SF₄) can be used to introduce fluorine and oxidize phosphorus compounds. easychem.orgnih.govuni.lu For instance, the reaction of a phosphine (B1218219) with SF₄ can lead to the formation of a difluorophosphorane. Another method involves the use of metal fluorides like cobalt(II) fluoride (CoF₂) or antimony trifluoride (SbF₃) as fluorinating agents. wikipedia.orgfishersci.dkwikidata.orgeasychem.orgwikidata.orgamericanelements.comfishersci.caamericanelements.comamericanelements.comnih.gov These reactions often proceed through complex mechanisms involving single electron transfer or the formation of intermediate adducts. For example, thionyl tetrafluoride (SOF₄) can also act as an oxidizing and fluorinating agent in certain systems. wikipedia.orgkingdraw.com
Disproportionation Processes and Strategies for Enhanced Stability in this compound Derivatives
This compound and some of its derivatives can undergo disproportionation, a reaction where a compound of an intermediate oxidation state converts into two compounds, one of a higher and one of a lower oxidation state. For instance, this compound itself can disproportionate to phosphine (PH₃) and phosphorus trifluoride (PF₃).
To enhance the stability of this compound derivatives and prevent disproportionation, several strategies are employed. One common approach is the introduction of bulky substituents on the phosphorus atom. These bulky groups sterically hinder the approach of other molecules, thereby slowing down or preventing the disproportionation reaction. Another strategy involves the coordination of the this compound to a metal center. The formation of a metal complex can stabilize the P-F bonds and alter the electronic properties of the phosphorus atom, reducing its propensity to undergo disproportionation.
Phosphorus-Nitrogen Bond Cleavage Reactions in this compound-Containing Systems
The phosphorus-nitrogen (P-N) bond in aminodifluorophosphines and related compounds can be cleaved under certain conditions. This cleavage can be initiated by various reagents, including strong acids or bases. For example, the reaction of an aminothis compound with a strong acid can lead to the protonation of the nitrogen atom, followed by the cleavage of the P-N bond.
In some cases, metal complexes containing P-N bonded ligands can undergo reactions that result in the cleavage of this bond. For instance, the reaction of tetrakis(dimethylamino)titanium with titanium tetrachloride can lead to the formation of new titanium complexes through the redistribution of ligands, which involves the breaking of P-N bonds in the starting material. wikipedia.orgfishersci.caservice.gov.ukamericanelements.comamericanelements.comamericanelements.comnih.gov
Hydrolysis Reactions of this compound Compounds and Their Complexes
This compound compounds are generally sensitive to moisture and undergo hydrolysis. tandfonline.comresearchgate.net The hydrolysis of organodifluorophosphines (RPF₂) can lead to the formation of organophosphinofluoridous acids (RP(F)(OH)). These species can exist in equilibrium with their dimeric forms. The mechanism of hydrolysis typically involves the nucleophilic attack of a water molecule on the phosphorus atom, followed by the elimination of hydrogen fluoride. lscollege.ac.inmdpi.comdalalinstitute.com
The coordination of this compound ligands to a metal center can influence their reactivity towards hydrolysis. researchgate.net In some cases, the metal can activate the P-F bond, making it more susceptible to hydrolysis. The hydrolysis of platinum complexes containing organothis compound ligands has been studied, revealing the formation of complex products where the hydrolyzed ligand remains coordinated to the metal center. tandfonline.comresearchgate.net
Coordination Chemistry of Difluorophosphine Ligands
Electronic and Steric Properties of Difluorophosphine as a Ligand
The electronic and steric landscape of this compound ligands is distinct from that of other phosphines, such as trialkyl or triarylphosphines. The presence of two fluorine atoms dramatically influences the ligand's ability to engage in σ-donation and π-acceptance, which are fundamental to its bonding with metal centers.
Fluorophosphines, including this compound, are recognized for their strong π-acceptor character. This property arises from the presence of low-energy, phosphorus-based empty orbitals that can effectively overlap with filled d-orbitals of a transition metal. The high electronegativity of the fluorine atoms withdraws electron density from the phosphorus atom, lowering the energy of its orbitals and enhancing their ability to accept electron density from the metal in a π-backbonding interaction. This π-acidity is a defining feature of fluorophosphine ligands and contributes to the stability of metal complexes in low oxidation states.
The Lewis acidity of fluorophosphines has also been a subject of study. Computational studies on phosphenium ions, which are related to phosphines, have shown that substituents significantly impact their Lewis acidities. While aminophosphines exhibit weaker Lewis acidity due to π-donation from the nitrogen lone pair into the phosphorus p-orbital, ligands with electron-withdrawing groups, such as fluorine, are expected to be stronger Lewis acids. rsc.org Organofluorophosphonium salts, for instance, have demonstrated potent Lewis acidity, capable of activating C-F bonds. wikipedia.org This inherent Lewis acidity at the phosphorus center in fluorophosphines can influence their reactivity and coordination behavior.
The combination of σ-donating and π-accepting abilities has been investigated using methods like Natural Orbitals for Chemical Valence (NOCV). libretexts.org Studies on related phosphorus ligands like PF and PCl show that they are both σ-donors and π-acceptors. libretexts.org The π-bonding results from electron transfer from the metal into an empty orbital on the phosphorus ligand, which has significant phosphorus 3p character. libretexts.org For halophosphane complexes, the π-bonding can contribute as much as 50% to the total orbital interaction energy. researchgate.net This strong π-acceptor nature places fluorophosphines high in the spectrochemical series, indicating their ability to induce a large splitting of the d-orbital energies.
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes by considering the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.orglibretexts.org LFT is an extension of molecular orbital theory and is particularly useful for describing the bonding in transition metal complexes. wikipedia.orglibretexts.org The theory accounts for both σ- and π-bonding interactions, which are crucial in describing the coordination of this compound ligands.
In the context of this compound complexes, LFT helps to explain the observed properties, such as the stability of certain geometries and the electronic spectra of the complexes. The strong π-acceptor nature of this compound ligands leads to a significant stabilization of the t orbitals (in an octahedral field) through π-backbonding. This results in a large ligand field splitting energy (Δ), which can favor low-spin electronic configurations. The application of LFT allows for a qualitative understanding of the d-orbital splitting pattern, which is influenced by the specific geometry of the complex and the nature of the other ligands present. While detailed LFT analyses specific to this compound complexes are not extensively documented in introductory texts, the principles of LFT can be readily applied by considering this compound as a strong π-accepting ligand. huntresearchgroup.org.uk
The concept of donor-acceptor interactions is central to understanding the bonding in coordination chemistry. libretexts.org In organothis compound systems, the phosphorus atom acts as a σ-donor by donating its lone pair of electrons to an empty orbital on the metal center. libretexts.org Simultaneously, the phosphorus ligand acts as a π-acceptor, receiving electron density from filled metal d-orbitals into its low-lying empty orbitals, which are influenced by the fluorine substituents. libretexts.org This synergistic bonding model, often referred to as the Dewar-Chatt-Duncanson model, leads to a strong metal-ligand bond.
The balance between the σ-donor and π-acceptor capabilities of organodifluorophosphines can be tuned by altering the organic substituent (R in R-PF). The nature of the R group can influence the electron density at the phosphorus center, thereby modulating its Lewis basicity (σ-donation) and the energy of its acceptor orbitals (π-acceptance). This tunability is a key aspect of organothis compound chemistry, allowing for the fine-tuning of the electronic properties of the resulting metal complexes for applications in areas like catalysis. The interplay of these donor-acceptor interactions dictates the stability, structure, and reactivity of the coordinated organothis compound ligand. nih.gov
Ligand Field Theory Applications in this compound Complexes
Monodentate this compound Complexes with Transition Metals
This compound and its derivatives readily form monodentate complexes with a variety of transition metals, particularly those in low oxidation states where π-backbonding is significant.
Metal carbonyl complexes are a cornerstone of organometallic chemistry and serve as excellent platforms to study the properties of other ligands. nptel.ac.in The synthesis of this compound-substituted metal carbonyls typically involves the substitution of one or more CO ligands from a parent metal carbonyl complex.
Nickel(0) Complexes: The reaction of this compound (PHF) with tetracarbonylnickel(0), Ni(CO), leads to the displacement of a CO ligand to form Ni(CO)(PHF). umich.edu The synthesis of various Ni(CO)(PR) and Ni(CO)(PR) complexes has been extensively studied, with the degree of substitution depending on the steric and electronic properties of the phosphine (B1218219) ligand. us.es The characterization of these complexes is typically carried out using infrared (IR) spectroscopy to observe the C-O stretching frequencies, which are sensitive to the electronic properties of the phosphine ligand, and by P NMR spectroscopy. us.es
Chromium(0), Molybdenum(0), and Tungsten(0) Complexes: The hexacarbonyls of the Group 6 metals, M(CO) (M = Cr, Mo, W), are common starting materials for the synthesis of M(CO)(L) complexes where L is a phosphine ligand. wikipedia.orgwikipedia.org Photochemical or thermal activation of the metal hexacarbonyl generates a reactive M(CO) intermediate that can be trapped by a donor ligand like this compound. wikipedia.org For example, complexes of the type M(CO)(PX) (where X can be H, F, Cl, etc.) have been synthesized and studied. researchgate.net The synthesis of [Cr(CO)(PHFc)] (where Fc is ferrocenyl) has been reported, demonstrating the viability of this synthetic route for substituted phosphines. researchgate.net The IR spectra of these complexes show characteristic shifts in the CO stretching frequencies upon coordination of the phosphine ligand, providing insight into its donor/acceptor properties.
The following table summarizes typical CO stretching frequencies for some phosphine-substituted metal carbonyls, illustrating the effect of the phosphine ligand on the electronic environment of the metal center.
| Complex | ν(CO) (cm⁻¹) |
| Ni(CO)₄ | 2057 |
| Ni(CO)₃(PPh₃) | 2069, 1996 |
| Cr(CO)₆ | 2000 |
| Cr(CO)₅(PPh₃) | 2069, 1944 |
| Mo(CO)₆ | 2004 |
| Mo(CO)₅(PCl₃) | 2095, 2000, 1989 |
| W(CO)₆ | 1998 |
| W(CO)₅(PH₃) | 2073, 1952 |
Note: The ν(CO) values are approximate and can vary with solvent and measurement conditions.
Osmium(0) Complexes: The synthesis of osmium carbonyl complexes with phosphine ligands can also be achieved through substitution reactions, for example, starting from Os(CO). nih.gov While specific examples with monodentate this compound are less common in general literature, the principles of synthesis are analogous to those for other phosphines and metal carbonyls.
The coordination chemistry of this compound ligands with platinum group metals, particularly platinum itself, has been well-explored.
Platinum(II) Complexes: this compound and its derivatives form stable square-planar complexes with Pt(II). The synthesis of cis- and trans-(RP)PtF complexes has been reported, where the fluoride (B91410) ligands can be considered analogues of the fluorine atoms in a coordinated this compound. nih.gov These complexes are typically prepared by reacting the corresponding diiodo precursors with a fluorinating agent like AgF. nih.gov The kinetic inertness of Pt(II) complexes has allowed for detailed mechanistic studies of their reactions. pitt.edu The strong trans-influence of phosphine ligands is a key feature in the chemistry of these square-planar complexes.
Platinum(0) Complexes: Platinum(0) complexes with phosphine ligands are important in catalysis. Complexes of the type Pt(PF) are well-known, and it is expected that this compound would form analogous Pt(PHF) complexes. The synthesis of Pt(0) complexes often involves the reduction of a Pt(II) precursor in the presence of the phosphine ligand. The electronic properties of the phosphine ligand are crucial in stabilizing the zero-valent state of the metal. The Pt NMR chemical shifts and the platinum-phosphorus coupling constants (J) are powerful tools for characterizing these complexes and probing the nature of the Pt-P bond.
Synthesis and Characterization of Metal Carbonyl Complexes (e.g., Ni(0), Cr(0), Mo(0), W(0), Os(0))
Bidentate and Polydentate this compound Ligand Systems
Bidentate and polydentate ligands, which contain two or more donor atoms, can form stable ring structures with a central metal ion, a process known as chelation. ebsco.comshivajichk.ac.in This chelate effect generally leads to more stable complexes compared to those formed with monodentate ligands. shivajichk.ac.inscribd.com The stability and structure of these chelated complexes are influenced by factors such as the number and size of the chelate rings formed. shivajichk.ac.inscribd.com Five- and six-membered chelate rings are typically the most stable due to minimal ring strain. scribd.com
Chelate Ring Formation and Structural Analysis in Metal Complexes
Bidentate this compound ligands are effective chelating agents, forming stable complexes with various transition metals. The formation of a chelate ring involves the coordination of both phosphorus atoms of the ligand to the same metal center, creating a cyclic structure. ebsco.com The stability of these complexes is enhanced by the chelate effect, which is an entropic advantage of replacing two or more monodentate ligands with one polydentate ligand. vedantu.com
For example, 1,2-bis(difluorophosphino)cyclohexane (PF₂C₆H₁₀PF₂) reacts with norbornadiene tetracarbonyl complexes of chromium(0), molybdenum(0), and tungsten(0) to produce relatively air-stable chelates with the general formula M(CO)₄(PF₂C₆H₁₀PF₂). usu.edu In these complexes, the this compound ligand acts as a bidentate chelating agent, displacing the norbornadiene ligand to form a stable six-membered chelate ring with the metal atom. Similarly, reactions with pentacarbonyliron(0) and pentacarbonylmanganese(I) bromide yield monomeric, air-stable solid products such as (PF₂C₆H₁₀PF₂)Fe(CO)₃ and (PF₂C₆H₁₀PF₂)Mn(CO)₃Br, further demonstrating the strong chelating ability of this ligand. usu.edu
Coordination of Bis(difluorophosphino)alkane Ligands
Bis(difluorophosphino)alkane ligands, with the general formula F₂P(CH₂)nPF₂, are a key class of bidentate this compound ligands where the nature of the alkane bridge influences the coordination behavior.
The ligand 1,2-bis(difluorophosphino)ethane (PF₂C₂H₄PF₂) reacts with tetracarbonylnickel(0) to form a polymeric species, [Ni(PF₂C₂H₄PF₂)₂]x. capes.gov.br However, it displaces norbornadiene from (C₇H₈)Mo(CO)₄ to yield the monomeric, relatively air-stable complex Mo(CO)₄(PF₂C₂H₄PF₂). capes.gov.br Infrared spectroscopy analysis of this monomeric complex indicates that PF₂C₂H₄PF₂ exhibits a π-acceptor strength comparable to that of PF₂C₆H₁₀PF₂. usu.educapes.gov.br
The coordination chemistry of 1,2-bis(difluorophosphino)cyclohexane (PF₂C₆H₁₀PF₂) has been extensively studied. usu.edu Its reactions with the hexacarbonyls of Cr(0), Mo(0), and W(0) can produce mixtures of products, including species where the ligand acts as a bridging unit, particularly under photolytic conditions. usu.edu However, by using milder reaction conditions or specific starting materials like M(CO)₄(norbornadiene), stable chelate complexes can be selectively synthesized. usu.edu For example, Mo(CO)₄(PF₂C₆H₁₀PF₂) can be prepared, which can then react further to form more substituted complexes. usu.edu
The following table summarizes some representative metal complexes formed with bis(difluorophosphino)alkane ligands:
| Ligand | Metal Precursor | Resulting Complex | Reference |
| PF₂C₂H₄PF₂ | Ni(CO)₄ | [Ni(PF₂C₂H₄PF₂)₂]x | capes.gov.br |
| PF₂C₂H₄PF₂ | (C₇H₈)Mo(CO)₄ | Mo(CO)₄(PF₂C₂H₄PF₂) | capes.gov.br |
| PF₂C₆H₁₀PF₂ | M(CO)₄(norbornadiene) (M=Cr, Mo, W) | M(CO)₄(PF₂C₆H₁₀PF₂) | usu.edu |
| PF₂C₆H₁₀PF₂ | Fe(CO)₅ | (PF₂C₆H₁₀PF₂)Fe(CO)₃ | usu.edu |
| PF₂C₆H₁₀PF₂ | Mn(CO)₅Br | (PF₂C₆H₁₀PF₂)Mn(CO)₃Br | usu.edu |
| PF₂C₆H₁₀PF₂ | ditoluenemolybdenum(0) | Mo(PF₂C₆H₁₀PF₂)₃ | usu.edu |
Investigations of Bridging this compound Ligand Architectures in Polynuclear Complexes
In addition to forming chelate rings with a single metal center, bidentate this compound ligands can also act as bridging ligands, connecting two or more metal atoms to form polynuclear complexes. youtube.comwikipedia.org A bridging ligand is denoted by the Greek letter mu (μ) in the chemical formula. wikipedia.org This bridging can occur when the steric or electronic preferences of the metal centers and ligands favor the formation of larger, multi-metallic structures.
The reactions of 1,2-bis(difluorophosphino)cyclohexane with metal hexacarbonyls, particularly under photolytic conditions, can lead to the formation of polynuclear complexes where the this compound ligand bridges multiple metal centers. usu.edu These are generally formulated as [M(CO)₄(PF₂C₆H₁₀PF₂)]x, where x can be greater than one, indicating a polymeric or oligomeric structure with bridging ligands. usu.edu
The flexibility of the ligand backbone plays a crucial role in determining whether it will act as a chelating or a bridging ligand. Ligands with more rigid backbones might be predisposed to bridging, while more flexible ligands can more easily form chelate rings. The nature of the other ligands on the metal centers and the reaction conditions also influence the final structure. The study of these bridging architectures is important for understanding the electronic communication between metal centers in polynuclear complexes and for the design of new materials with specific catalytic or electronic properties. rsc.org
Influence of Ligand Substituents on Coordination Behavior and Complex Properties
The coordination behavior and the properties of the resulting metal complexes are significantly influenced by the electronic and steric effects of the substituents on the phosphorus atom of the this compound ligand. rsc.org By systematically varying these substituents, it is possible to tune the properties of the metal complexes for specific applications. researchgate.netuni-muenchen.de
Electronic Effects:
The electronic properties of phosphine ligands are often quantified by observing the CO stretching frequencies in metal carbonyl complexes, such as [Ni(CO)₃L]. Electron-withdrawing substituents on the phosphorus atom increase the π-acceptor character of the phosphine ligand. This leads to stronger back-bonding from the metal to the ligand and, consequently, an increase in the CO stretching frequencies in the IR spectrum of the corresponding metal carbonyl complex.
In the context of this compound ligands, the two fluorine atoms are highly electron-withdrawing, making these ligands strong π-acceptors. The π-acceptor strength of 1,2-bis(difluorophosphino)cyclohexane has been shown to be comparable to that of PCl₃ and greater than that of ligands like RN(PF₂)₂. usu.edu This strong π-acceptor character stabilizes low oxidation states of metals and influences the reactivity of the metal center. For instance, the replacement of a less π-accepting ligand with a this compound can alter the electron density at the metal, which in turn affects the rates and mechanisms of catalytic reactions.
Steric Effects:
The steric bulk of the substituents on the phosphorus atom also plays a crucial role in determining the structure and reactivity of the metal complexes. units.it The size of the substituents can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to substrates in catalytic reactions.
The interplay of these electronic and steric effects allows for the fine-tuning of the properties of metal complexes with this compound ligands, making them versatile ligands in coordination chemistry and catalysis.
Spectroscopic Characterization and Structural Elucidation in Difluorophosphine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Difluorophosphine Systems
NMR spectroscopy is a powerful method for studying this compound compounds, providing detailed information about the local chemical environment of various nuclei, including ¹H, ¹⁹F, and ³¹P.
The proton NMR spectra of this compound and its derivatives provide insights into the environment of the hydrogen atoms. In this compound oxide (OPF₂H), sulfide (B99878) (SPF₂H), and selenide (B1212193) (SePF₂H), the proton chemical shifts change relatively little compared to the parent this compound, even with the change in the coordination number of the phosphorus atom from three to four. tandfonline.com The difference observed in proton chemical shifts between the gas and liquid phases for this compound suggests the presence of significant intermolecular hydrogen bonding in the condensed phase. tandfonline.com
In more complex derivatives like methylene-bridged bis(this compound) (F₂PCH₂PF₂), the ¹H spectrum exhibits a first-order 1:2:1 triplet due to coupling with the two equivalent phosphorus atoms. umich.edu Each line of this triplet is further split into a quintet (1:4:6:4:1) by the four fluorine atoms, resulting in a complex overlapping pattern. umich.edu For allylthis compound (F₂PCH₂CH=CH₂), the spectrum is more complicated due to additional splitting by both phosphorus and fluorine, but the signals for the vinyl and methylene (B1212753) protons can be distinguished. umich.edu
¹⁹F NMR is particularly informative for fluorinated phosphines. The chemical shift of the fluorine nuclei is sensitive to the electronic environment around the phosphorus atom. For instance, increasing the coordination number of phosphorus from three in HPF₂ to four in its oxide, sulfide, and selenide derivatives results in a significant downfield shift of the ¹⁹F resonance to a higher frequency by 37 to 62 ppm. tandfonline.com
In allylthis compound, the ¹⁹F NMR spectrum shows a characteristic doublet, arising from the large one-bond coupling to the phosphorus atom (¹J(P-F)). umich.edu Each line of this doublet is further split into a 1:2:1 triplet due to two-bond coupling with the methylene protons (²J(H-C-F)). umich.edu The analysis of ¹⁹F NMR spectra in compounds like alkyl- and aryl-aminobis(difluorophosphines) [RN(PF₂)₂] allows for the accurate evaluation of various fluorine-phosphorus and fluorine-fluorine coupling constants. rsc.org Challenges can arise in the spectra of polyfluorinated compounds due to significant homonuclear couplings, which can cause spectral artifacts if not handled with appropriate experimental techniques. researchgate.net
³¹P NMR spectroscopy is a primary technique for characterizing phosphorus-containing compounds, offering a wide range of chemical shifts that are highly sensitive to the oxidation state, coordination number, and substituents of the phosphorus atom. oxinst.com The chemical shifts for ³¹P are typically reported relative to 85% orthophosphoric acid (H₃PO₄). umich.edulibretexts.org
In this compound derivatives, the ³¹P chemical shifts provide key structural information. For F₂PCH₂PF₂, the ³¹P signal appears as a 1:2:1 triplet. umich.edu In this compound oxide, sulfide, and selenide, the ³¹P chemical shifts can be precisely determined using techniques like heteronuclear spin decoupling. tandfonline.com The analysis of ³¹P NMR spectra is also crucial in studying aminobis(difluorophosphines), where complex spin systems arise. rsc.org Spectra are often recorded with proton decoupling to simplify the signals by removing the splitting caused by hydrogen nuclei. oxinst.comlibretexts.org
For molecules containing multiple different NMR-active nuclei, heteronuclear double resonance techniques are invaluable for deciphering complex spin systems and determining the relative signs of coupling constants. tandfonline.com These methods have been applied to the study of this compound-oxide, -sulphide, and -selenide. tandfonline.com
In the case of this compound selenide (SePF₂H), which contains ¹H, ¹⁹F, ³¹P, and the NMR-active ⁷⁷Se isotope (7.5% natural abundance, spin ½), these techniques are particularly powerful. tandfonline.com By irradiating the sample at the resonance frequency of the ³¹P or ⁷⁷Se nucleus while observing the ¹H spectrum, it is possible to decouple the spin-spin interactions and simplify the observed multiplets. tandfonline.com This approach allows for the determination of not only the chemical shifts of the irradiated nuclei but also the magnitudes and relative signs of all the coupling constants involving these nuclei. tandfonline.com Specifically, the coupling constants ¹J(⁷⁷Se-¹H), ²J(⁷⁷Se-¹⁹F), and ¹J(⁷⁷Se-³¹P) in this compound selenide were successfully determined using these methods. tandfonline.com
The magnitudes and signs of NMR coupling constants provide profound insight into molecular geometry and bonding.
¹J(P-F) and ¹J(P-H): The one-bond phosphorus-fluorine coupling (¹J(P-F)) is typically large, on the order of 1170 Hz in allylthis compound. umich.edu The one-bond phosphorus-hydrogen coupling (¹J(P-H)) is also significant, with values around 180-200 Hz in P(III) compounds. ucsd.edu In the this compound oxide, sulfide, and selenide series, ¹J(P-F) ranges from 1163 to 1232 Hz, while ¹J(P-H) is between +198 and +211 Hz. tandfonline.com
²J(P-P): Geminal phosphorus-phosphorus coupling constants (²J(P-P)) can be unusually large. In a series of aminobis(difluorophosphines), ²J(P-P) values were found to be in the range of 370–446 Hz. rsc.org
Other Couplings: Two-bond couplings such as ²J(F-P-H) and three-bond couplings are also structurally informative. For instance, in SePF₂H, the two-bond fluorine-hydrogen coupling (²J(F-H)) is +57.0 Hz. tandfonline.com In F₂PCH₂PF₂, the coupling between phosphorus and the methylene protons (²J(P-CH)) is 10.3 Hz, while the fluorine-proton coupling across three bonds (³J(F-P-C-H)) is 17.5 Hz. umich.edu
The signs of these coupling constants, often determined by double resonance experiments, are crucial for detailed electronic structure analysis. tandfonline.comorganicchemistrydata.org It has been shown that some coupling types can change substantially in magnitude or even sign when moving from phosphorus(III) to phosphorus(V) derivatives. tandfonline.com
| Coupling Constant | OPF₂H | SPF₂H | SePF₂H |
|---|---|---|---|
| ¹J(P-F) | -1232.4 | -1163.0 | -1172.5 |
| ¹J(P-H) | +211.0 | +198.0 | +201.0 |
| ²J(F-H) | +57.0 | +57.0 | +57.0 |
| ²J(F-F) | -101.5 | -94.0 | -101.0 |
| ¹J(Se-P) | - | - | -1161.0 |
| ²J(Se-F) | - | - | -121.0 |
| ²J(Se-H) | - | - | +24.0 |
Heteronuclear Double Resonance Techniques for Complex Spin Systems (e.g., ⁷⁷Se)
Vibrational Spectroscopy: Infrared and Raman Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com To be IR active, a vibration must cause a change in the molecule's dipole moment, whereas to be Raman active, it must cause a change in the molecule's polarizability. edinst.comphotothermal.com This fundamental difference means that some vibrations may be strong in one spectrum and weak or absent in the other, providing a more complete picture of the molecule's vibrational framework. spectroscopyonline.com
In the study of this compound (HPF₂), both techniques have been crucial. The IR spectra of gaseous and solid HPF₂ and the Raman spectra of the liquid and solid phases have been reported. umich.edu These studies revealed a marked effect of temperature and physical state on the vibrational frequencies, particularly the P-H stretching vibration. umich.edu This P-H stretching frequency shifts to a higher value when transitioning from the gas at room temperature to the solid at low temperatures, a phenomenon attributed to strong intermolecular dipole-dipole interactions in the condensed phases. umich.edu
The analysis of vibrational spectra is also used to study derivatives like chloromethyl this compound (ClCH₂PF₂) and aminothis compound (PF₂(NH₂)). For ClCH₂PF₂, the IR and Raman spectra of gas, liquid, and solid phases were interpreted based on a conformational equilibrium between trans and gauche rotamers. researchgate.net In the case of crystalline PF₂(NH₂), shifts observed in the N-H stretching frequencies provided clear evidence of intermolecular hydrogen bonding, which dictates the crystal packing. researchgate.net
| Frequency (cm⁻¹) | Assignment | Description |
|---|---|---|
| 2324 | ν(P-H) | P-H Stretch |
| 893 | νₐ(PF₂) | Asymmetric PF₂ Stretch |
| 858 | νₛ(PF₂) | Symmetric PF₂ Stretch |
| 1095 | δₐ(HPF) | Asymmetric HPF Bend |
| 762 | δₛ(HPF) | Symmetric HPF Bend |
| 425 | δ(FPF) | FPF Bend (Scissoring) |
Assignment of Vibrational Modes in this compound and its Derivatives
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound compounds and for deducing their structure through the analysis of fragmentation patterns. umich.edu In electron ionization (EI) mass spectrometry, the molecule is ionized to a radical cation (the molecular ion), which then breaks apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure. idc-online.comlibretexts.org
For many this compound derivatives, the mass spectrum shows a peak corresponding to the molecular ion, confirming the compound's molecular weight. For example, the mass spectrum of F₂PCH₂I shows the most intense peak at the mass value of the molecular ion (m/z = 209.9). umich.edu Similarly, allylthis compound exhibits a major peak at m/z = 110, which matches its expected molecular weight. umich.edu
The fragmentation patterns provide significant structural clues. idc-online.com The presence of a functional group with a heteroatom, like phosphorus, can significantly influence how the molecular ion fragments. idc-online.com For allylthis compound, the fragmentation pattern includes a distinct signal for the allyl group at m/z = 41. umich.edu In the case of bis(difluorophosphino)methane (F₂PCH₂PF₂), the most intense peak is not the parent ion but a fragment at m/e = 69, corresponding to the PF₂⁺ ion. umich.edu The low intensity of the parent ion suggests that the C-PF₂ bond is relatively weak. umich.edu Similarly, in the mass spectrum of (disilylamino)this compound (PF₂[N(SiH₃)₂]), fragmentation occurs via two main routes: one involving the loss of a silyl (B83357) group and the other initiated by the loss of a PF₂ group. rsc.org
The table below illustrates the characteristic mass spectrometry data for several this compound derivatives.
| Compound | Molecular Formula | Expected Molecular Weight (g/mol) | Observed Molecular Ion (m/z) | Key Fragment Ion (m/z) |
|---|---|---|---|---|
| Allylthis compound | C₃H₅F₂P | 110.0 | 110 | 41 (Allyl group) |
| Iodomethylthis compound | CH₂F₂IP | 209.9 | ~210 | 210 (Parent ion is base peak) |
| Bis(difluorophosphino)methane | CH₂F₄P₂ | 153.9 | Low intensity | 69 (PF₂⁺, base peak) |
Data sourced from "THE SYNTHESIS AND CHARACTERIZATION OF SOME NEW this compound DERIVATIVES". umich.edu
X-ray Diffraction Studies for Solid-State Molecular Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been crucial for elucidating the structures of various this compound derivatives and their metal complexes. tandfonline.comtandfonline.com
For example, a single-crystal X-ray diffraction study was conducted on hexakis-(2,5-dimethylphenyl)cyclohexaphosphine, a cyclopolyphosphine formed from the redox disproportionation of 2,5-dimethylphenylthis compound. tandfonline.comcapes.gov.br The analysis revealed that the molecule exists in a chair conformation with a P-P bond length of 222.9 pm. tandfonline.comcapes.gov.br
X-ray crystallography has also been instrumental in characterizing the coordination chemistry of difluorophosphines. The structures of numerous metal complexes have been determined, providing insights into bonding and steric effects. Examples include:
Bimetallic cobalt complexes with bridging methylaminobis(this compound) ligands, [{MeN(PF₂)₂}₃Co₂L₂] (where L = MeNHPF₂ or CO). rsc.org
A binuclear molybdenum complex featuring a bridging chlorine atom and (methylamino)bis(this compound) ligands. acs.org
Binuclear molybdenum carbonyl complexes with symmetrically and unsymmetrically bridging carbonyl groups, stabilized by alkylaminobis(this compound) ligands. rsc.org
An η¹-co-ordinated phosphaalkyne complex, trans-[FeH(η¹-P≡CBuᵗ)(dppe)₂][BPh₄], which upon reaction with HBF₄ can convert to a this compound complex, trans-[FeH(PF₂CH₂Buᵗ)(dppe)₂][BF₄]. rsc.org
These structural studies provide precise data on bond lengths and angles, which can be correlated with data from other spectroscopic techniques, such as NMR, to build a comprehensive picture of the electronic and steric properties of this compound ligands. tandfonline.com
Computational and Theoretical Investigations of Difluorophosphine Systems
Quantum Chemical Methodologies Applied to Difluorophosphines
The study of difluorophosphine (PF2H) and its derivatives has been greatly enhanced by the application of various quantum chemical methodologies. These computational techniques provide detailed insights into the electronic structure, bonding, and reactivity of these molecules, which can be challenging to study experimentally due to their reactivity and, in some cases, instability. irdg.org
Ab Initio Molecular Orbital Calculations: Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been widely used to investigate this compound systems. pku.edu.cnuwosh.edu These calculations, performed at different levels of theory and with various basis sets, have been instrumental in determining molecular structures, vibrational frequencies, and the nature of bonding. researchgate.netacs.org For instance, ab initio calculations have been employed to study the substituent effects in phosphine-borane complexes, including those with this compound ligands. researchgate.net These studies have shown that the level of theory, such as Møller-Plesset perturbation theory (MP2), and the choice of basis set, like triple-zeta Gaussian basis sets with polarization and diffuse functions, are crucial for obtaining accurate results for interaction energies and molecular geometries. researchgate.net
Density Functional Theory (DFT): DFT has become a popular method for studying this compound systems due to its balance of computational cost and accuracy. manchester.ac.ukuoa.gr DFT functionals, such as B3LYP and M06-2X, combined with appropriate basis sets like 6-31+G(d) or aug-cc-pVDZ, have been successfully used to optimize geometries, calculate reaction energies, and explore reaction pathways. researchgate.netscholaris.ca For example, DFT calculations were essential in explaining the different reaction outcomes between dimethylamine (B145610) and trifluoromethyl- or trichloromethyl-difluorophosphines. researchgate.net These studies highlighted the importance of considering solvent effects, often through models like the Polarizable Continuum Model (PCM), to accurately describe reaction barriers. researchgate.net
The reliability of different computational methods is often benchmarked against experimental data or higher-level calculations like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). researchgate.netfrontiersin.org The choice of method depends on the specific property being investigated, with higher-level theories providing more accurate energetics and finer details of the electronic structure. frontiersin.orgresearchgate.net
Electronic Structure Analysis and Bonding Descriptions
Molecular Orbital Theory and Valence Bond Theory Applications
The electronic structure and bonding in this compound and its related compounds are complex and have been rationalized using both Molecular Orbital (MO) theory and Valence Bond (VB) theory. wikipedia.orglibretexts.org
Molecular Orbital (MO) Theory: MO theory describes the electrons in a molecule as occupying molecular orbitals that extend over the entire molecule. wikipedia.orglibretexts.org In this compound systems, MO analysis helps in understanding the nature of the bonds and the distribution of electron density. For example, in this compound borane (B79455) (HF2P-BH3), extended Hückel MO calculations have been used to analyze the P-B bond overlap population. aip.org MO theory is also fundamental in interpreting photoelectron spectra, which provides experimental data on the energies of molecular orbitals. researchgate.net
Valence Bond (VB) Theory: VB theory, particularly in its modern form as Generalized Valence Bond (GVB) theory, provides a more intuitive picture of chemical bonding by focusing on the interactions of atomic orbitals to form localized bonds. acs.org A significant concept that has emerged from computational studies on phosphorus halides, including PF2H, is the idea of "recoupled pair bonding". nih.govnih.gov This concept explains many anomalous properties of second-row p-block elements. A recoupled pair bond forms when a ligand's singly occupied orbital interacts with and recouples the electrons in a lone pair orbital on the central phosphorus atom. nih.govnih.gov This can lead to the formation of hypervalent-like structures and provides lower energy pathways for processes like molecular inversion. nih.govnih.gov
The phosphoryl bond (P=O), as seen in this compound oxide, has been described as a resonance hybrid of singly and triply bonded structures, a concept that bridges MO and VB descriptions. scispace.comacs.org Detailed analysis of the electronic distribution shows a significant contribution from the triply bonded structure, which increases with more electronegative substituents on the phosphorus atom. scispace.comacs.org
Theoretical Examination of Molecular Geometry and Conformational Preferences
Computational chemistry is a powerful tool for determining the three-dimensional structures of molecules and exploring their conformational landscapes. nih.govcwu.edu For this compound and its derivatives, theoretical calculations have provided precise geometric parameters and insights into their preferred shapes.
Microwave spectroscopy experiments, aided by ab initio calculations, have determined the structural parameters of this compound (PF2H). researchgate.net The molecule has a pyramidal structure. Theoretical studies have also investigated the inversion barriers of phosphines, including PF2H. nih.govnih.gov These studies have revealed that heavily fluorinated phosphines like PF3 and PF2H have a lower-energy pathway for inversion that proceeds through a planar, T-shaped transition state, which is a consequence of recoupled pair bonding. acs.orgnih.gov This is in contrast to PH3 and PH2F, which invert through a more conventional trigonal planar transition state. acs.orgnih.gov
In more complex systems, such as aminothis compound (PF2NH2), computational methods have been used to study the potential function related to bond deformations and conformational preferences. researchgate.net For this compound borane (HF2P-BH3), microwave spectroscopy and supporting calculations confirmed the expected staggered conformation. aip.org
The table below presents theoretically calculated structural parameters for this compound and a related compound.
| Molecule | Parameter | Calculated Value | Method/Basis Set |
| This compound (PF2H) | d(P-H) | 1.412 ± 0.006 Å | Microwave Spectra Analysis |
| d(P-F) | 1.582 ± 0.002 Å | Microwave Spectra Analysis | |
| ∠FPF | 99.0 ± 0.2° | Microwave Spectra Analysis | |
| ∠FPH | 96.3 ± 0.2° | Microwave Spectra Analysis | |
| This compound Borane (HF2P-BH3) | d(P-H) | 1.409 ± 0.004 Å | Microwave Spectra Analysis |
| d(P-F) | 1.552 ± 0.006 Å | Microwave Spectra Analysis | |
| d(P-B) | 1.832 ± 0.009 Å | Microwave Spectra Analysis | |
| ∠FPF | 100.0 ± 0.5° | Microwave Spectra Analysis | |
| ∠FPH | 98.62 ± 0.25° | Microwave Spectra Analysis |
Data sourced from reference researchgate.net for PF2H and aip.org for HF2P-BH3.
Quantification of Bond Order and Electronic Interactions (e.g., Wiberg Bond Index)
Bond order is a measure of the number of chemical bonds between two atoms and provides an indication of bond strength. wikipedia.orgbrainkart.comwikihow.com In computational chemistry, various methods are used to quantify bond order and analyze electronic interactions.
Wiberg Bond Index (WBI): The Wiberg Bond Index is a common method for calculating bond orders from the results of quantum chemical calculations. It is derived from the molecular orbitals and provides a quantitative measure of the electron density shared between two atoms. WBI calculations have been used to analyze the bonding in various phosphorus compounds, including metal complexes with phosphine (B1218219) ligands. researchgate.net For example, in dinuclear iron carbonyl complexes containing a methylaminobis(this compound) ligand, WBI values can help to characterize the nature of the iron-iron and iron-phosphorus bonds. researchgate.net
Other Bond Order and Population Analyses: Besides WBI, other analyses like Natural Bond Orbital (NBO) population analysis are frequently employed. researchgate.net NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within a molecule. researchgate.net For instance, in phosphine-borane complexes, NBO analysis has shown that there is not always a direct correlation between the amount of charge transfer and the complexation energy. researchgate.net It also reveals changes in bond character, such as the increase in 's' character of P-H and P-C bonds upon complexation. researchgate.net The Nalewajski-Mrozek method is another approach for calculating bond orders that shows good agreement with experimental trends. scm.com
These quantitative analyses are crucial for a deeper understanding of the electronic structure. For example, in the phosphoryl bond, analysis of the electronic distribution reveals a significant contribution from a triply bonded resonance structure, which is enhanced by electronegative substituents. scispace.comacs.org
Reaction Pathway and Transition State Calculations
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of reaction barriers. readthedocs.io
Elucidation of Reaction Barriers and Energetics in this compound Transformations
Theoretical calculations have been pivotal in understanding the mechanisms and energetics of reactions involving this compound. By computing the energies of reactants, products, and transition states, researchers can determine activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway.
One example is the study of the oxidative addition of water to this compound, a key step in the transformation of a trivalent phosphorus compound to a pentavalent one. aphrc.org By constructing a potential energy surface, researchers identified two distinct transition states, shedding light on the energy barriers and mechanisms governing this transformation. aphrc.org
Another study focused on the differing reactions of dimethylamine with CX3PF2 (where X = F or Cl). researchgate.net Computational analysis revealed that the reaction leading to fluoroform (CHF3) is hindered by a significant reaction barrier in the gas phase. In contrast, for the chlorine analogue, the barrier is reduced, particularly when solvent effects are included using a polarizable continuum model, facilitating the formation of chloroform (B151607) (CHCl3). researchgate.net
The inversion of this compound itself is another transformation that has been studied computationally. nih.govnih.gov These calculations have shown that recoupled pair bonding provides a lower-energy pathway for the inversion of PF2H compared to less fluorinated phosphines. nih.govnih.gov The transition state for this process is a planar, T-shaped C2v structure. nih.gov
These examples demonstrate how computational investigations of reaction pathways provide fundamental insights into the reactivity of this compound, explaining experimental observations and predicting new chemical behaviors.
Solvation Effects in Computational Reaction Studies
The study of chemical reactions in solution using computational methods requires an accurate description of the solvent's influence on the reactants, transition states, and products. wikipedia.org Solvation can significantly alter reaction energetics and mechanisms. frontiersin.orgnih.gov Computational chemistry addresses these solvent effects through two primary approaches: implicit and explicit solvation models. wikipedia.orgreadthedocs.io
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. readthedocs.ioosti.gov Popular methods include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgchemrxiv.org These models create a cavity in the dielectric continuum to accommodate the solute molecule, and the solute's interaction with the solvent is calculated based on electrostatic and non-electrostatic terms. chemrxiv.org They are computationally efficient and can provide a reasonable approximation of bulk solvent effects. readthedocs.io For instance, the Conductor-like Screening Model (COSMO) and its variants are widely used for their robustness in predicting solvation free energies. chemrxiv.org
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. readthedocs.io This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. miami.edursc.org While offering a higher level of detail, explicit models are computationally demanding due to the increased number of atoms. readthedocs.io A hybrid approach, often called a discrete-continuum model, combines a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, balancing accuracy and computational cost. miami.edu
In the context of this compound systems, these solvation models are applied to understand reaction thermodynamics and kinetics in various solvents. For example, when studying the hydrolysis of a this compound-containing compound, computational models can elucidate the role of water molecules in stabilizing transition states. nih.gov The choice between implicit and explicit models depends on the specific research question. If the goal is to screen reaction pathways in different solvents quickly, an implicit model might be sufficient. chemrxiv.org However, if the mechanism involves direct participation of solvent molecules, such as in proton transfer steps, an explicit or hybrid model is necessary for accurate predictions. rsc.orgnih.gov The accurate modeling of the strong intermolecular interactions, particularly with polar solvents, is critical for obtaining reliable predictions of reaction outcomes. rsc.org
Computational Prediction and Validation of Spectroscopic Parameters
Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. conicet.gov.ar Methods such as ab initio Hartree-Fock, Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) are employed to calculate various spectroscopic parameters. researchgate.netresearchgate.netnih.gov
A primary application is the prediction of vibrational spectra (Infrared and Raman). acs.org Theoretical calculations can determine the fundamental vibrational frequencies, which correspond to the peaks observed in experimental spectra. researchgate.net These calculations are crucial for assigning specific vibrational modes to the observed spectral bands. acs.org For example, ab initio calculations have been used to assign the vibrational spectra for chloromethyl this compound (ClCH₂PF₂) and its deuterated isotopomer, helping to distinguish between its different conformational forms (trans and gauche). researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be accurately predicted. mdpi.comacs.org These predictions are invaluable for interpreting complex NMR spectra and confirming molecular structures. acs.org For heavier elements like phosphorus, relativistic effects can become significant and may need to be included in the calculations for high accuracy. mdpi.com
Validation of these computational predictions is achieved by comparing the calculated data with experimental results. chemrxiv.org The agreement between theoretical and experimental spectra serves as a benchmark for the accuracy of the computational method and the chosen basis set. researchgate.netnih.gov For instance, the rotational constants and structural parameters of (methylamino)thiophosphoryl difluoride derived from microwave spectroscopy were shown to be consistent with those predicted by MP2 calculations. nih.gov Discrepancies can point to limitations in the theoretical model or suggest a re-evaluation of the experimental data. nih.gov
Below is a table summarizing a selection of computationally predicted and experimentally validated spectroscopic data for this compound (PF₂H) and related derivatives from various studies.
Ligand Design and Property Prediction through Computational Approaches
Computational chemistry has become an indispensable tool for the rational design of new ligands, moving beyond traditional trial-and-error synthesis. rsc.orgfrontiersin.org For phosphine ligands, including those based on a this compound scaffold, computational methods allow for the in silico design and screening of vast libraries of potential structures to identify candidates with desired properties for applications in catalysis and materials science. cuni.cznsf.govschrodinger.com
The core of computational ligand design involves predicting how modifications to a ligand's structure will affect its electronic and steric properties, which in turn govern the performance of the resulting metal complex. rsc.orgjst.go.jp Density Functional Theory (DFT) is a workhorse for these predictions, enabling the calculation of key descriptors. nih.govresearchgate.net
Electronic Properties: The electron-donating or -withdrawing nature of a ligand is critical to its function. nsf.gov Computational methods can quantify this through analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). samipubco.commdpi.com The energies of these orbitals provide insight into the ligand's ability to engage in sigma-donation and pi-backbonding with a metal center. mdpi.com For example, introducing electron-withdrawing fluorine atoms, as in this compound, significantly alters the electronic profile compared to simpler phosphines like triphenylphosphine.
Steric Properties: The size and shape of a ligand are crucial for controlling the reactivity and selectivity of a catalyst. rsc.org A widely used computational metric is the Tolman cone angle, which provides a quantitative measure of the steric bulk of a phosphine ligand. smu.edu More sophisticated methods calculate the "percent buried volume" (%VBur), which describes the percentage of the space around a metal center that is occupied by the ligand. rsc.org By systematically modifying the substituents on the this compound phosphorus atom in a computational model, researchers can fine-tune these steric parameters to achieve, for instance, a desired selectivity in a catalytic reaction. rsc.org
The process often involves creating a virtual library of candidate ligands and then using high-throughput computational screening to evaluate their properties. schrodinger.com This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. cresset-group.comescholarship.org This synergy between theoretical prediction and experimental synthesis accelerates the discovery of novel, high-performance ligands and catalysts for specific applications. cuni.cznih.gov
Applications of Difluorophosphine Ligands in Catalysis
Homogeneous Catalysis Mediated by Difluorophosphine Complexes
Complexes formed between transition metals and this compound ligands are at the forefront of significant catalytic applications. Their unique stability and reactivity profiles have made them subjects of intense research, particularly in reactions involving the transformation of unsaturated organic compounds.
Hydroformylation, or the oxo process, is a large-scale industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. libretexts.orgmt.com This reaction is fundamental for the production of bulk chemicals that serve as precursors to alcohols, carboxylic acids, and other valuable compounds. mt.com The catalysts are typically organometallic complexes, with rhodium and cobalt being the most common metals. units.it
This compound ligands have emerged as effective modifiers for rhodium-based hydroformylation catalysts. researchgate.net The electronic properties of these ligands can be finely tuned to influence both the activity and selectivity of the catalytic system. Specifically, stable fluorophosphines, including those based on phospha-adamantane cages, have been successfully used as ligands for rhodium in hydroformylation reactions. researchgate.net The strong π-acceptor nature of this compound ligands helps to stabilize the low-valent rhodium species active in the catalytic cycle and can influence the regioselectivity, which is the ratio of linear to branched aldehyde products. units.it
Research Findings in Hydroformylation:
| Catalyst System | Substrate | Key Findings | Reference |
| Rhodium-fluorophosphine | Alkenes | Demonstrated suitability and stability in hydroformylation. | researchgate.net |
| Rhodium-monofluorophosphite | Propene, 1-octene | High turnover frequencies (up to 75,000 mol(aldehyde)/mol(Rh)/h) and tunable regioselectivity. | mdpi.com |
The ability to predict the performance of these ligands using computational tools, such as ligand knowledge bases (LKBs), has been instrumental in their development. researchgate.net By mapping the electronic and steric properties of potential ligands, researchers can forecast their effectiveness in catalysis before synthesis, accelerating the discovery of new and improved catalyst systems. researchgate.net
Hydrocyanation is the addition of hydrogen cyanide (HCN) to an unsaturated substrate, most commonly an alkene, to form a nitrile. tcichemicals.com This process is of significant industrial importance, particularly in the synthesis of adiponitrile, a precursor to nylon. tcichemicals.com Nickel-based catalysts are predominantly used for the hydrocyanation of unactivated alkenes. tcichemicals.com
The prediction and subsequent realization of stable fluorophosphine ligands have led to the development of active catalysts for hydrocyanation, showcasing the power of computational prediction in catalyst design. researchgate.net
Catalytic Activity in Hydroformylation Reactions
Design Principles for this compound-Based Catalysts
The design of effective this compound-based catalysts hinges on a deep understanding of structure-activity relationships. The key is to modulate the steric and electronic properties of the ligand to achieve the desired catalytic performance, including activity, selectivity, and stability.
Electronic Tuning: The primary characteristic of this compound ligands is their strong π-acceptor capability, which can be modulated by the nature of the R group in RPF₂. Electron-withdrawing R groups enhance the π-acidity of the ligand. This property is crucial for stabilizing low-valent metal centers and can accelerate key steps in catalytic cycles, such as reductive elimination in cross-coupling and hydrocyanation. tcichemicals.com
Steric Hindrance: The bulkiness of the R group is a critical design parameter. Sterically demanding ligands can promote reductive elimination, a key step in many cross-coupling reactions. nih.gov Furthermore, bulky ligands can create a specific coordination environment around the metal center that influences selectivity. In some cases, extreme steric hindrance is necessary to activate strong chemical bonds or to isolate unstable intermediates. nih.gov The use of rigid and bulky moieties, such as phospha-adamantane cages, has been shown to enhance the stability of fluorophosphine ligands by preventing decomposition pathways like disproportionation. researchgate.net
Chelation and Bite Angle: For bidentate this compound ligands, such as R₂N(PF₂)₂, the geometry of the chelate ring and the P-M-P "bite angle" are crucial. acs.orgsigmaaldrich.com A well-defined bite angle can enforce a specific coordination geometry on the metal center, which in turn can control the regioselectivity and enantioselectivity of the catalytic reaction. The distance between the donor phosphorus atoms in bidentate ligands also plays a significant role in determining whether they chelate to a single metal or bridge between multiple metal centers. rsc.org
Computational Design: Modern catalyst design increasingly relies on computational methods. researchgate.net Ligand knowledge bases (LKBs) and other cheminformatics tools allow for the in silico screening and evaluation of novel ligand designs before their synthesis. researchgate.net These predictive models help to rationalize experimental observations and guide the development of new catalysts with improved properties.
Exploration of Novel Catalytic Transformations
While hydroformylation and hydrocyanation are the most prominent applications, the unique properties of this compound ligands make them suitable for exploration in other catalytic transformations. Their ability to stabilize low-valent metal centers is a key feature that can be exploited in a variety of reactions. acs.org
Research into bidentate difluorophosphines, such as 1,2-bis(difluorophosphino)cyclohexane, has shown that these ligands can effectively chelate to various transition metals like iron, manganese, chromium, and molybdenum, displacing carbonyl (CO) ligands. usu.edu This demonstrates their potential as ligands in a range of carbonylation and decarbonylation reactions. For instance, the reaction of PF₂C₂H₄PF₂ with tetracarbonylnickel(0) results in the displacement of carbon monoxide. usu.edu
Furthermore, the development of chiral this compound ligands opens the door to their use in asymmetric catalysis. rsc.org The principles of asymmetric catalysis rely on the transfer of chirality from a chiral catalyst to the product, and phosphine (B1218219) ligands are central to many successful asymmetric catalysts. tue.nl Although specific applications of chiral difluorophosphines in novel transformations are still an emerging area, their electronic similarity to phosphites, which are used in asymmetric catalysis, suggests significant potential. researchgate.netresearchgate.net The exploration of this compound ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, is another promising avenue, given the success of other electron-rich and bulky phosphine ligands in this area. nih.govrsc.org
Future Research Directions in this compound Catalysis
The field of this compound catalysis is poised for significant growth, driven by the need for more efficient, selective, and sustainable chemical processes. oatext.comfrontiersin.org Future research is likely to focus on several key areas:
Design of Advanced Ligands: A primary direction will be the synthesis of new this compound ligands with even greater stability and tunability. This includes the development of novel chiral ligands for asymmetric catalysis, which remains a major goal in the pharmaceutical and fine chemical industries. rsc.orgoatext.com The creation of water-soluble this compound ligands could also enable their use in aqueous-phase catalysis, a greener alternative to traditional organic solvents.
Expansion of Catalytic Scope: There is a vast potential for applying this compound complexes to a broader range of catalytic reactions beyond hydroformylation and hydrocyanation. mdpi.com This includes exploring their utility in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), polymerization, and other C-H functionalization reactions. rsc.orgresearchgate.net The ability of these ligands to stabilize reactive metal centers could be key to unlocking new catalytic transformations.
Computational and High-Throughput Screening: The use of computational tools and data-driven approaches will become increasingly central to the discovery of new catalysts. researchgate.net "Catalyst maps" and ligand knowledge bases will allow for the rapid in silico screening of large libraries of virtual ligands, identifying promising candidates for synthesis and testing. This will accelerate the development cycle and lead to a more rational design of catalysts.
Sustainable Catalysis: Aligning with the broader goals of green chemistry, future research will aim to develop this compound-based catalytic systems that operate under milder conditions, use earth-abundant metals, and allow for easy catalyst recovery and recycling. topsoe.com The development of catalysts for converting renewable feedstocks and for carbon dioxide utilization are also important long-term goals for the catalysis community. topsoe.comfuturemarketinsights.com
The continued exploration of the fundamental coordination chemistry of this compound ligands will underpin all these future directions, providing the foundational knowledge needed to design the next generation of high-performance catalysts. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for difluorophosphine, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound (PFH) is synthesized via (1) defluorination of fluorophosphines using silylium salts (e.g., [EtSi][B(CF)]) under inert atmospheres, or (2) cocondensation of iron vapor with ammonium difluorophosphines. Reaction conditions (temperature, solvent, stoichiometry) critically impact purity: excess silylium agents reduce side products, while low temperatures (-78°C) stabilize reactive intermediates. Yield optimization requires rigorous exclusion of moisture and oxygen .
Q. How should researchers characterize this compound derivatives to confirm structural integrity?
- Methodological Answer : Employ a combination of P NMR (chemical shifts between +50 to +200 ppm for PF-ligands), F NMR, and IR spectroscopy (stretching frequencies ~800–950 cm for P–F bonds). X-ray crystallography is essential for unambiguous structural confirmation. For air-sensitive compounds, use Schlenk-line techniques and report purity via elemental analysis. Detailed experimental protocols are outlined in Beilstein Journal guidelines .
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity of this compound in novel coordination complexes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) model electronic structures, Lewis acidity, and ligand substitution kinetics. Basis sets must include polarization functions for phosphorus and fluorine. For example, PF-bridged metal complexes show charge transfer via Natural Bond Orbital (NBO) analysis. Validate computational results against experimental photoelectron spectra (e.g., ionization potentials from 10–12 eV) .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound adducts?
- Methodological Answer : Discrepancies in P NMR shifts or IR frequencies often arise from solvent effects or counterion interactions. Standardize measurements under identical conditions (e.g., CDCl vs. THF) and cross-reference with crystallographic data. For isotopic anomalies (e.g., F splitting), use high-field NMR (≥500 MHz) and compare with literature benchmarks. Contradictory data may indicate new polymorphs or decomposition pathways .
Q. What strategies mitigate challenges in synthesizing air-stable this compound complexes for catalytic applications?
- Methodological Answer : Introduce sterically bulky ligands (e.g., cyclopentadienyl or tert-butyl groups) to shield the PF moiety. Redox-active metals (e.g., Rh, Pd) stabilize complexes via back-donation. Test air stability via controlled exposure experiments and monitor decomposition with in situ Raman spectroscopy. For catalytic studies, correlate stability with turnover numbers (TONs) in inert vs. ambient conditions .
Data Analysis & Reporting
Q. How should researchers present contradictory thermodynamic data for this compound reactivity in publications?
- Methodological Answer : Use comparative tables to juxtapose conflicting ΔG values, noting variables like solvent polarity or measurement techniques (e.g., calorimetry vs. computational). Discuss possible systematic errors (e.g., impurities in starting materials) and apply statistical tools (t-tests, ANOVA) to assess significance. Follow Beilstein Journal guidelines for supplementary data submission to ensure reproducibility .
Q. What experimental controls are critical when studying this compound’s Lewis acidity in superacidic systems?
- Methodological Answer : Include (1) blank reactions (no PFH), (2) reference Lewis acids (e.g., BF), and (3) kinetic traps (e.g., quenching with EtN) to confirm reaction pathways. Use fluorimetric titration to quantify acid strength (Gutmann-Beckett method). Report uncertainties in acidity measurements and validate with DFT-calculated fluoride ion affinities (FIA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
